molecular formula C14H16FNO B12843345 2-Butenamide, 3-(4-fluorophenyl)-2-methyl-N-2-propenyl-, (Z)- CAS No. 60548-48-3

2-Butenamide, 3-(4-fluorophenyl)-2-methyl-N-2-propenyl-, (Z)-

Cat. No.: B12843345
CAS No.: 60548-48-3
M. Wt: 233.28 g/mol
InChI Key: KLVNOTXOIZUNRN-KHPPLWFESA-N
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Description

(Z)-N-Allyl-alpha,beta-dimethyl-4-fluorocinnamamide: is an organic compound that belongs to the class of cinnamamides. This compound is characterized by the presence of an allyl group, a dimethyl group, and a fluorine atom attached to the cinnamamide backbone. The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-Allyl-alpha,beta-dimethyl-4-fluorocinnamamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of alpha,beta-dimethyl-4-fluorocinnamic acid.

    Amidation Reaction: The cinnamic acid derivative is then reacted with allylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired (Z)-N-Allyl-alpha,beta-dimethyl-4-fluorocinnamamide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Z)-N-Allyl-alpha,beta-dimethyl-4-fluorocinnamamide can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or the double bond to a single bond.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of amines or saturated hydrocarbons.

    Substitution: Formation of halogenated or functionalized derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (Z)-N-Allyl-alpha,beta-dimethyl-4-fluorocinnamamide serves as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions to enhance selectivity and efficiency.

Biology:

    Biological Probes: The compound can be used as a probe to study biological pathways and interactions due to its unique structural features.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the development of advanced materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (Z)-N-Allyl-alpha,beta-dimethyl-4-fluorocinnamamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom and the allyl group can influence the binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (E)-N-Allyl-alpha,beta-dimethyl-4-fluorocinnamamide: The (E)-isomer has a different geometric arrangement, leading to different chemical and biological properties.

    N-Allyl-alpha,beta-dimethyl-4-chlorocinnamamide: The substitution of fluorine with chlorine results in altered reactivity and applications.

    N-Allyl-alpha,beta-dimethyl-4-bromocinnamamide: The bromine-substituted analog exhibits different physical and chemical properties.

Uniqueness:

    Geometric Configuration: The (Z)-configuration provides unique steric and electronic properties that influence its reactivity and interactions.

    Fluorine Substitution: The presence of the fluorine atom enhances the compound’s stability and can affect its biological activity.

This detailed article provides a comprehensive overview of (Z)-N-Allyl-alpha,beta-dimethyl-4-fluorocinnamamide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

60548-48-3

Molecular Formula

C14H16FNO

Molecular Weight

233.28 g/mol

IUPAC Name

(Z)-3-(4-fluorophenyl)-2-methyl-N-prop-2-enylbut-2-enamide

InChI

InChI=1S/C14H16FNO/c1-4-9-16-14(17)11(3)10(2)12-5-7-13(15)8-6-12/h4-8H,1,9H2,2-3H3,(H,16,17)/b11-10-

InChI Key

KLVNOTXOIZUNRN-KHPPLWFESA-N

Isomeric SMILES

C/C(=C(\C)/C(=O)NCC=C)/C1=CC=C(C=C1)F

Canonical SMILES

CC(=C(C)C(=O)NCC=C)C1=CC=C(C=C1)F

Origin of Product

United States

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